
(E)-(4-Methoxyphenyl)diazene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(4-Methoxyphenyl)diazene-1-carbonitrile is an organic compound characterized by the presence of a diazene group (N=N) attached to a 4-methoxyphenyl ring and a carbonitrile group (C≡N)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(4-Methoxyphenyl)diazene-1-carbonitrile typically involves the diazotization of 4-methoxyaniline followed by a coupling reaction with a nitrile compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazene group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale diazotization processes, where 4-methoxyaniline is treated with nitrous acid to form the diazonium salt, which is then coupled with a nitrile compound under controlled conditions to yield this compound.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-(4-Methoxyphenyl)diazene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The diazene group can be oxidized to form azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products:
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl diazene compounds.
Wissenschaftliche Forschungsanwendungen
(E)-(4-Methoxyphenyl)diazene-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and dyes due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (E)-(4-Methoxyphenyl)diazene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, influencing cellular pathways and biochemical processes. The compound’s effects are mediated through its ability to form reactive intermediates that interact with specific molecular targets, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
(E)-(4-Methoxyphenyl)diazene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
(E)-(4-Methoxyphenyl)diazene-1-sulfonamide: Contains a sulfonamide group, offering different chemical reactivity and applications.
(E)-(4-Methoxyphenyl)diazene-1-thiol:
Uniqueness: (E)-(4-Methoxyphenyl)diazene-1-carbonitrile is unique due to the presence of the carbonitrile group, which enhances its reactivity and potential for forming diverse chemical derivatives. This compound’s specific combination of functional groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
52512-40-0 |
|---|---|
Molekularformel |
C8H7N3O |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(4-methoxyphenyl)iminocyanamide |
InChI |
InChI=1S/C8H7N3O/c1-12-8-4-2-7(3-5-8)11-10-6-9/h2-5H,1H3 |
InChI-Schlüssel |
FNONOULGEYCGGE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
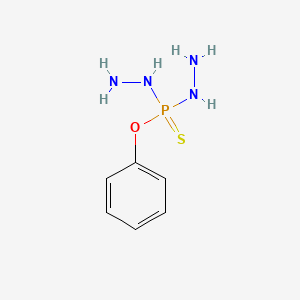

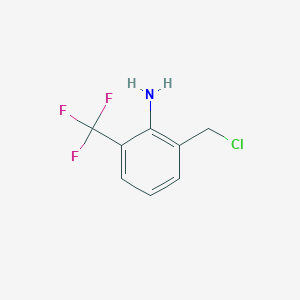
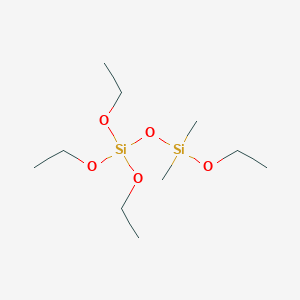
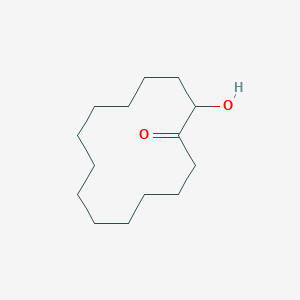

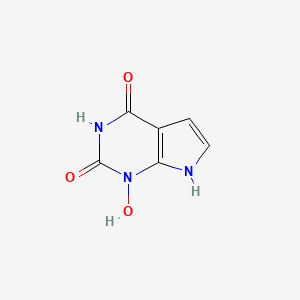
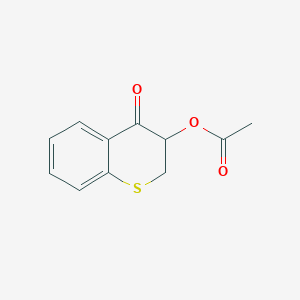
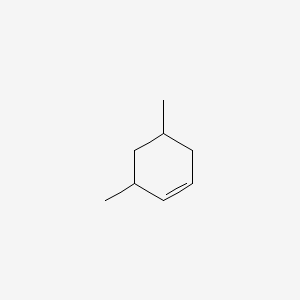

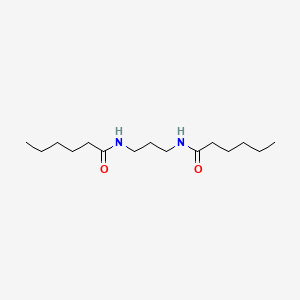
![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
